3-(Cyclobutoxymethyl)-2-methoxyaniline
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Overview
Description
3-(Cyclobutoxymethyl)-2-methoxyaniline is an organic compound that features a cyclobutyl group attached to a methoxyaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutoxymethyl)-2-methoxyaniline typically involves the following steps:
Formation of Cyclobutylmethyl Chloride: Cyclobutanol is reacted with thionyl chloride to form cyclobutylmethyl chloride.
Nucleophilic Substitution: The cyclobutylmethyl chloride is then reacted with 2-methoxyaniline in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutoxymethyl)-2-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Cyclobutoxymethyl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclobutoxymethyl)-2-methoxyaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-2-methoxyaniline
- 3-(Cyclopentylmethyl)-2-methoxyaniline
- 3-(Cyclohexylmethyl)-2-methoxyaniline
Uniqueness
3-(Cyclobutoxymethyl)-2-methoxyaniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(cyclobutyloxymethyl)-2-methoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-12-9(4-2-7-11(12)13)8-15-10-5-3-6-10/h2,4,7,10H,3,5-6,8,13H2,1H3 |
InChI Key |
JUNFUDCNMNHUFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1N)COC2CCC2 |
Origin of Product |
United States |
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